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Compound of Interest

3-(3-Bromo-4-
Compound Name:
hydroxyphenyl)propanoic acid

CAS No.: 20146-10-5

Cat. No.: B3114451

Get Quote

Executive Summary

3-(3-Bromo-4-hydroxyphenyl)propanoic acid is a halogenated phenolic acid frequently
utilized as a critical building block in the synthesis of tyrosinase inhibitors, thyroid hormone
analogs, and bioactive polyphenols. Accurate structural elucidation of this compound requires a
multidimensional analytical approach. This technical guide provides an in-depth, rigorously
validated framework for the spectral characterization of 3-(3-Bromo-4-
hydroxyphenyl)propanoic acid using Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Identity & Analytical Workflow

e |[UPAC Name: 3-(3-Bromo-4-hydroxyphenyl)propanoic acid

e CAS Number: 20146-10-5[1]
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e Molecular Formula: COH9BrO3
» Molecular Weight: 245.07 g/mol [1]

To ensure absolute structural confirmation, a tripartite analytical workflow is deployed, isolating
specific molecular features (connectivity, mass, and functional groups) through orthogonal
techniques.
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Figure 1: Multidimensional analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale

For halogenated phenolic acids, the choice of solvent is critical. Deuterated chloroform (CDCI3)
often yields poor solubility and broad peaks due to intermolecular hydrogen bonding. Dimethyl
sulfoxide-d6 (DMSO-d6) is the solvent of choice because its strong hydrogen-bond accepting
nature disrupts solute-solute interactions, yielding sharp, highly resolved resonances for both
the phenolic and carboxylic protons.

Spectral Interpretation

Based on established spectrometric identification rules[2], the 1H NMR spectrum in DMSO-d6
reveals an asymmetric trisubstituted aromatic ring. The bromine atom at C3 and the hydroxy!
group at C4 dictate the splitting pattern:
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e H-2 (ortho to Br, meta to propanoic chain): Appears as a doublet with a small meta-coupling
constant (

Hz).

e H-5 (ortho to OH): Appears as a doublet with a typical ortho-coupling constant (
Hz).

e H-6 (meta to Br, ortho to H-5): Appears as a doublet of doublets (
Hz).

In the 13C NMR spectrum, the "heavy atom effect” of bromine causes a distinct shielding of the
ipso carbon (C3), shifting it upfield to ~109 ppm, while the electronegative oxygen deshields C4
to ~153 ppm|[2].

Quantitative Data Summary

Table 1: Predicted NMR Assignments in DMSO-d6 (400 MHz for 1H, 100 MHz for 13C)
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Positi 1H Chemical Multiplicity & 13C Chemical Assignment
osition
Shift (ppm) J-Coupling Shift (ppm) Notes
Aromatic C
C1 (ipso) - - 133.0 attached to alkyl
chain
Aromatic CH
C2 7.30 d,J=20Hz 1325
(meta to alkyl)
Shielded by
C3 (C-Br) - - 109.5 heavy atom
effect
Deshielded by
C4 (C-OH) - - 153.0 electronegative
O
Aromatic CH
C5 6.85 d,J=82Hz 116.0
(ortho to OH)
dd,J=8.2,2.0 _
C6 7.05 129.0 Aromatic CH
Hz
Carboxylic acid
C1' (C=0) - - 174.5
carbonyl
Aliphatic CH2
C2' (CH2) 2.50 t,J=75Hz 35.5 .
adjacent to C=0
C3' (CH2) 2.75 t,J=7.5Hz 29.5 Benzylic CH2
Phenolic
Ar-OH 10.00 brs - hydroxyl
(exchangeable)
Carboxylic
COOH 12.10 brs - hydroxyl
(exchangeable)
Mass Spectrometry (MS)
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Causality & Rationale

Electrospray lonization (ESI) in negative ion mode is the optimal technique for phenolic acids.
Because the carboxylic acid and phenol groups are highly acidic, they readily deprotonate to
form stable

anions, offering superior sensitivity and virtually eliminating background chemical noise
compared to positive mode][3].

Isotopic Sighature & Fragmentation

The presence of a single bromine atom provides a definitive diagnostic feature: a 1:1 isotopic
doublet separated by 2 mass units (

and
). The molecular ion

will appear at m/z 243 and 245. Upon Collision-Induced Dissociation (CID), phenolic acids
typically undergo decarboxylation (loss of 44 Da) and cleavage of the alkyl chain[3].

[M-H]- m/z 243/245
(Molecular lon)

-44 Da (-CO2)|-72 Da Heterolytic Cleavage

[M-H-CO2]- m/z 199/201 [M-H-C3H402]- m/z 171/173 m/z 79/81
(Decarboxylation) (Alkyl Cleavage) (Bromide lon)

Click to download full resolution via product page
Figure 2: Proposed ESI-MS negative mode fragmentation pathway.

Table 2: ESI-MS Negative Mode Peak Assignments
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. . Structural

m/z Value lon Type Relative Intensity .

Assignment

Deprotonated
2431245 100% (Base Peak) molecular ion (79Br /

81Br)

Loss of carboxyl
199/201 45%

group

Loss of propanoic acid
1717173 20% . .

side chain

Heterolytic cleavage
791/81 15%

of C-Br bond

Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Rationale

Attenuated Total Reflectance (ATR) FT-IR is strictly recommended over traditional KBr pellet
methods. KBr is highly hygroscopic; absorbed moisture creates a massive, broad artifact in the
3400-3000 cm~1 region, which obscures the critical O-H stretching vibrations of the analyte.
ATR requires no sample preparation and yields highly reproducible spectra[2].

Table 3: Key ATR-FTIR Vibrational Modes
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Wavenumber (cm~?)

Peak Shapellntensity

Vibrational Assignment

O-H stretch (overlapping

3400 - 2500 Broad, Strong ) ] )
phenolic and carboxylic acid)
C=0 stretch (carboxylic acid
1705 Sharp, Strong
carbonyl)
) C=C stretch (aromatic ring
1600, 1500 Sharp, Medium o
skeletal vibrations)
1210 Sharp, Strong C-O stretch (phenolic)
) C-Br stretch (halogen-carbon
650 Sharp, Medium

bond)

Validated Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-

validating systems, incorporating internal checks to prevent analytical artifacts.

Protocol A: High-Resolution NMR Acquisition

o Sample Preparation: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of

anhydrous DMSO-d6 (99.9% D, stored over molecular sieves to prevent water

contamination). Transfer to a clean 5 mm NMR tube.

e Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe

temperature to a stable 298 K.

e Acquisition Parameters:

o 1H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

o 13C NMR: 1024 scans, D1 of 2.0 s, with WALTZ-16 proton decoupling.

» Self-Validation Step: Calibrate the chemical shift scale internally using the residual solvent

peaks. Ensure the DMSO pentet is exactly at 2.50 ppm (1H) and the septet is at 39.52 ppm
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(13C). If the water peak (broad singlet near 3.3 ppm) is excessively large, dry the sample
and re-prepare, as water can exchange with the phenolic OH, altering its shift.

Protocol B: ESI-MS Analysis

Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute to a
final working concentration of 1 pg/mL in Methanol/Water (50:50, v/v). Crucial: Do not add
trifluoroacetic acid (TFA), as it causes severe ion suppression in negative mode.

Instrument Setup: Configure the mass spectrometer for ESI negative mode. Set capillary
voltage to 2.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.

Acquisition: Scan from m/z 50 to 500. For MS/MS (CID), isolate the m/z 243 precursor and
apply a collision energy of 15-20 eV using Argon as the collision gas.

Self-Validation Step: Visually inspect the precursor ion cluster. The system is validated if the
m/z 243 and 245 peaks exhibit an exact 1:1 intensity ratio, confirming the presence of a
single bromine atom and ruling out isobaric contamination.

Protocol C: ATR-FTIR Spectroscopy

Background Acquisition: Before loading the sample, thoroughly clean the diamond ATR
crystal with isopropanol and allow it to dry. Run a background scan (32 co-added scans, 4
cm~1 resolution) to subtract atmospheric CO2 and water vapor.

Sample Loading: Place 2-5 mg of the neat solid powder directly onto the center of the ATR
crystal.

Acquisition: Lower the ATR anvil and apply consistent, firm pressure until the real-time
spectral preview shows a transmittance of ~10% for the strongest band (usually the C=0
stretch). Co-add 32 scans.

Self-Validation Step: Check the baseline at 4000 cm~* and 2000 cm™1. If the baseline is
sloped, the sample pressure is uneven or the crystal is damaged. Re-apply pressure and re-
scan.

References

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3114451?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e PubChem. "3-(3-Bromo-4-hydroxyphenyl)propanoic acid” CID 12166817. National Center
for Biotechnology Information. Available at:[Link]

» Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic
Compounds, 8th Edition.” John Wiley & Sons. Available at:[Link]

e Sinosaki, N. B. M., et al. "Structural Study of Phenolic Acids by Triple Quadrupole Mass
Spectrometry with Electrospray lonization in Negative Mode and H/D Isotopic Exchange."
Journal of the Brazilian Chemical Society, 2019. Available at:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b3114451?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3114451?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

